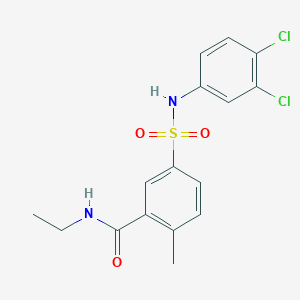
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide, also known as CYM-5442, is a compound that has gained attention in the scientific research community due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide involves its ability to inhibit the activity of specific enzymes, such as CA IX and beta-secretase. By inhibiting these enzymes, this compound can reduce the activity of cancer cells and the production of amyloid beta peptides, respectively.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. Inhibition of CA IX by this compound has been shown to reduce the acidification of the extracellular environment, which can inhibit the growth and invasiveness of cancer cells. Inhibition of beta-secretase by this compound can reduce the production of amyloid beta peptides, which are believed to contribute to the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide in lab experiments is its specificity for certain enzymes, such as CA IX and beta-secretase. This can allow researchers to study the effects of inhibiting these enzymes in a more targeted manner. However, one limitation of using this compound in lab experiments is its low overall yield, which can make it difficult to obtain large quantities of the compound for testing.
Future Directions
There are several future directions for research involving 5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide. One area of research involves the development of more efficient synthesis methods for the compound, which could increase its availability for testing. Another area of research involves the investigation of this compound's potential as a treatment for other types of cancer and neurological disorders. Additionally, researchers may explore the potential of combining this compound with other drugs or therapies to enhance its effectiveness.
Synthesis Methods
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide can be synthesized through a multistep process involving the reaction of 2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-ethylcyclopentylamine. The final step involves the reaction of the resulting amide with sulfamide. The overall yield of this synthesis process is approximately 20%.
Scientific Research Applications
5-(cyclopentylsulfamoyl)-N-ethyl-2-methylbenzamide has been extensively studied for its potential therapeutic applications. One area of research involves the compound's ability to inhibit the activity of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells. Inhibition of CA IX has been shown to reduce the growth and invasiveness of cancer cells, making this compound a potential candidate for cancer therapy.
Another area of research involves the compound's potential as a treatment for neurological disorders such as Alzheimer's disease. This compound has been shown to inhibit the activity of the enzyme beta-secretase, which is involved in the production of amyloid beta peptides that are believed to contribute to the development of Alzheimer's disease.
properties
IUPAC Name |
5-[(3,4-dichlorophenyl)sulfamoyl]-N-ethyl-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-3-19-16(21)13-9-12(6-4-10(13)2)24(22,23)20-11-5-7-14(17)15(18)8-11/h4-9,20H,3H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPPKPJPDXDVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720261.png)
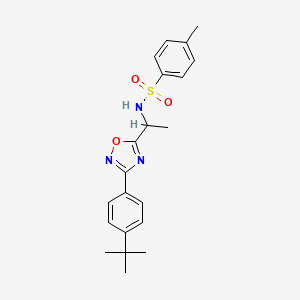
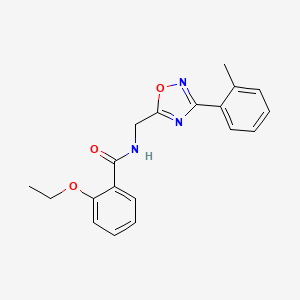
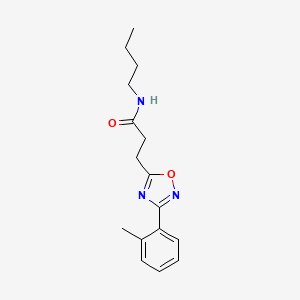

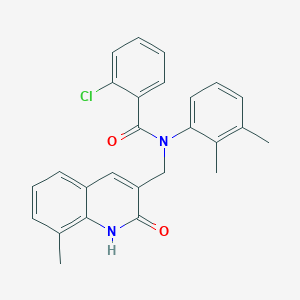
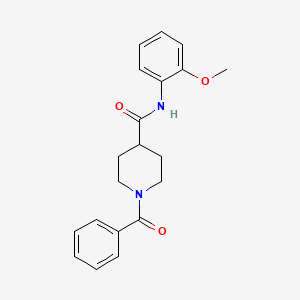
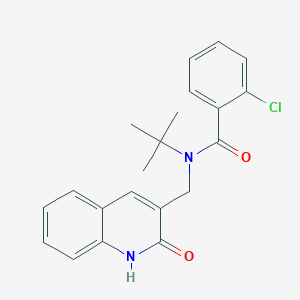


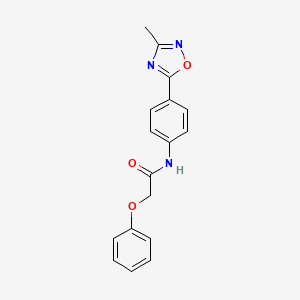

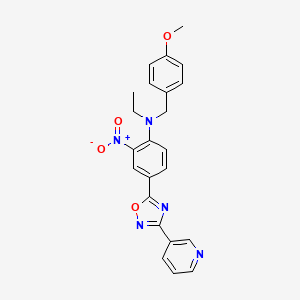
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7720350.png)